molecular formula C15H18O4 B13677338 Ethyl 5-hydroxy-2-isobutylbenzofuran-3-carboxylate

Ethyl 5-hydroxy-2-isobutylbenzofuran-3-carboxylate

Cat. No.: B13677338
M. Wt: 262.30 g/mol
InChI Key: FKUOVYBWAAUQGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-3-carboxylate esters, including ethyl 5-hydroxy-2-isobutylbenzofuran-3-carboxylate, can be achieved through the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into the desired benzofuran derivative .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-isobutylbenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include quinones, hydrobenzofurans, and various substituted benzofuran derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-hydroxy-2-isobutylbenzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-isobutylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate
  • Indole derivatives

Uniqueness

Ethyl 5-hydroxy-2-isobutylbenzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 5-hydroxy-2-(2-methylpropyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C15H18O4/c1-4-18-15(17)14-11-8-10(16)5-6-12(11)19-13(14)7-9(2)3/h5-6,8-9,16H,4,7H2,1-3H3

InChI Key

FKUOVYBWAAUQGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CC(C)C

Origin of Product

United States

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